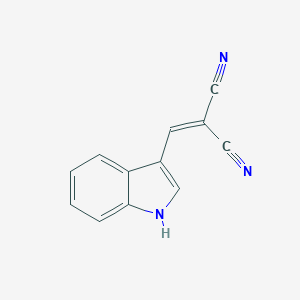

(1h-Indol-3-ylmethylene)malononitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-indol-3-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGMQWDGOQQAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997063 | |

| Record name | [(1H-Indol-3-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-62-8 | |

| Record name | 75629-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1H-Indol-3-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-CYANO-3-INDOLEACRYLONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1H-Indol-3-ylmethylene)malononitrile CAS number and properties

An In-Depth Technical Guide to (1H-Indol-3-ylmethylene)malononitrile: Synthesis, Reactivity, and Applications

Introduction

This compound, a versatile chemical building block, holds a significant position in the landscape of modern organic and medicinal chemistry.[1] Identified by the CAS Number 75629-62-8 , this compound is prized for its unique molecular architecture, which features an indole ring system conjugated with a highly reactive electron-deficient alkene functionalized with two nitrile groups.[1][2] This structure makes it a potent intermediate for constructing complex molecular frameworks, particularly diverse heterocyclic compounds that form the core of many biologically active molecules.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering insights into its properties, synthesis, chemical behavior, and applications, grounded in established scientific principles.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. This compound is a crystalline solid whose reactivity is dictated by its electronic and structural characteristics.[4]

| Property | Value | Source(s) |

| CAS Number | 75629-62-8 (Primary) | [1][2][5][6] |

| 5154-39-2 (Also cited) | [2][7] | |

| IUPAC Name | 2-(1H-indol-3-ylmethylidene)propanedinitrile | [2][7] |

| Molecular Formula | C₁₂H₇N₃ | [2][5][7] |

| Molecular Weight | 193.20 g/mol | [1][5][7] |

| Boiling Point | 437.7°C at 760 mmHg | [7] |

| Density | 1.324 g/cm³ | [7] |

| Flash Point | 142.1°C | [7] |

The key to its utility lies in the electrophilic nature of the double bond, heavily influenced by the potent electron-withdrawing capacity of the two nitrile groups. This polarization makes the β-carbon a prime target for nucleophilic attack, a feature that is extensively exploited in synthesis.

Synthesis: The Knoevenagel Condensation

The most direct and widely adopted method for preparing this compound is the Knoevenagel condensation.[1][8] This reaction is a cornerstone of carbon-carbon bond formation, involving the condensation of an aldehyde or ketone with a compound possessing an active methylene group.

Causality of Experimental Design: The choice of reactants is logical and effective. Indole-3-carboxaldehyde provides the indole scaffold and the electrophilic carbonyl group. Malononitrile serves as the active methylene component; the protons on its central carbon are highly acidic due to the resonance stabilization of the resulting carbanion by the two adjacent nitrile groups.[3] A weak base, such as piperidine, is typically used as a catalyst. Its role is to deprotonate the malononitrile, generating the nucleophilic carbanion that initiates the attack on the aldehyde's carbonyl carbon, followed by a dehydration step to yield the final conjugated product.[1]

Detailed Experimental Protocol

-

Reactants: Indole-3-carboxaldehyde (1 equivalent), Malononitrile (1 equivalent).

-

Catalyst: Piperidine (catalytic amount), Acetic Acid (catalytic amount).

-

Solvent: Toluene.

Procedure:

-

To a solution of indole-3-carboxaldehyde in toluene, add an equimolar amount of malononitrile.

-

Add a catalytic amount of piperidine and acetic acid to the mixture.

-

Equip the reaction flask with a Dean-Stark apparatus to facilitate the removal of water, which drives the reaction equilibrium towards the product.

-

Reflux the mixture for approximately 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol or an appropriate solvent to remove unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum. A yield of up to 94% with high purity has been reported using this method.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its role as a versatile electrophile, primarily in Michael additions and cycloaddition reactions.[1] This reactivity allows it to serve as a pivotal starting material in multi-component reactions (MCRs), enabling the efficient synthesis of diverse and complex heterocyclic systems.[1][3]

-

Michael Addition: The electron-deficient double bond readily accepts a wide range of nucleophiles.[1] A significant example is its reaction with another indole molecule, which acts as a nucleophile to attack the β-carbon. This transformation is a key step in synthesizing bis(indolyl)methane derivatives, which are valuable scaffolds in pharmaceutical research.[1]

-

Multi-Component Reactions (MCRs): The compound is a cornerstone reactant in MCRs for generating libraries of heterocyclic compounds. By reacting it with various nucleophiles and other building blocks in a one-pot synthesis, researchers can rapidly access scaffolds such as pyrans, chromenes, and pyridines.[1][9]

Reactivity Pathway Diagram

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[10][11] this compound serves as a powerful tool to introduce both the 3-substituted indole motif and a highly functionalized malononitrile group into a target molecule in a single step.[1] Derivatives synthesized from this intermediate have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12]

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic effects of a novel derivative synthesized from this compound against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

-

Cell Culture: Culture a human cancer cell line (e.g., Hep G2 liver cancer cells) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Evaluation Workflow Diagram

Caption: Workflow for evaluating the in vitro cytotoxicity of a test compound.

Safety and Handling

Self-Validating Protocol for Safe Handling: Given the inherent toxicity of its precursor and the reactive nature of the nitrile and vinyl groups, this compound must be handled with extreme caution as if it were equally or more hazardous than its starting materials.

-

Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[14][15]

-

Handling: Avoid creating dust.[16] Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[14]

-

First Aid:

-

Inhalation: Remove person to fresh air immediately. Call a poison center or doctor.[13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[13][14]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its straightforward synthesis via Knoevenagel condensation and its predictable, potent reactivity as a Michael acceptor make it an invaluable resource for constructing molecular diversity. For researchers in drug discovery and materials science, mastering the use of this compound opens doors to novel heterocyclic scaffolds with significant potential for biological activity and advanced applications. Prudent handling, based on a thorough understanding of its potential hazards, is paramount to harnessing its full synthetic potential safely and effectively.

References

- This compound|CAS 75629-62-8 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDipJX5Q1pjMgiAPjOhtErbMYH5lHnfqHuD34GMfKj-yc8IPrHrXo6rPie-Sk7sePkcxh_3v0m4ob4OMDrzg4uXrJjP2pT-0NMIiJIDDTHJoKM1wRxjXVscmKSp1c1rUvrLsKG]

- Product information, this compound - P&S Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2fXPgDOQcwSxPx3kfEUpqJtbOVVoIX4C-OE2qhVlWp266AAns3AuOoyWscieoX_bPlDB7f1Fo719R_P4kYHwcQkPC-Qzi6Ub7T-QvCDq_S_qNf5K4bVhehbG_kITyAhNZdP5c6_HbIh9evvejBOam6ahMkQdAGtUxWGNrHvF81tKNRIOTFA==]

- (1H-indol-3-ylmethylidene)propanedinitrile - ChemNet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8S2G6A-Xyi88-ocFpzpuZ-46Yufm6bHnzYBAef0SE5zkWKU7nEAT2VzTYfgfZtPuHD-uJEuQ_rOADuocno22zmkezURcxFHhc7Cdg69s_jH6VCZtWuNxttIXtjDCUrx-ct_FNLkQyQEYrpuBRoK12WI_Y7I7Vu3yRn9Z1_oRMeiA1XptL8Rza_Zrus0Dz8Hcd76AIzLY=]

- This compound | CAS 75629-62-8 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG87rjYTJDaiFUL46kMmnn1M8uWRzOJQKc-jwfIincLjuWPWq7rjSad-jABO8Cn-aqJO5JYzVoyhPOP4-xRbIu2drpZzwOcA73KbWUi-7-iZz092tRQf7fa-oH-8qjzf3qXuzdQM06qEm13L1YviDrQJb6kH0BBnK7bHFnHGoRbXUE=]

- This compound CAS#: 75629-62-8 • ChemWhat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH90E9NDEeJL9Bp-Z-qwouRCZXQohfXmzUNubPMvPuAKK41ZyV6NrM74CFRqYSTlAP8_HznoWFeXUx2hRzUGy7KIIZt2fExSqB6ndvuUc9OX4C58SNnE7CpdjhLkv79jNwi80T8WKiRsH0DtXzFv7sSC0sVSxCnlgKRm83AMowjz84cTbjiqps=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmm7OLuY7UoJzuUzW7d_IkIVC7FDhveWsmRXcZLybUcH3pCCfo0J95R0W-6t6Wcq9tEZy0K0FRZoA4bqecqilT1ovMAXlj3jtnCCeu964TnsyzzA6JVT14vf_Whi5q9YbU5K2dJXvqHkfzU60u55hL2A==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBU3lLNgMCh7UebwqxsA_zzx_K4vYZ1FBUH0p5NeZ6aQwM5uNSDTFxs5Qrby2uuhANeWuSWLLqs1hefj9JDRPXpUvFcrPTYli3TBb99vKY8blfJ3NE5OiLsgFK9MOCaGy1K_rCEjBEYzU1gwWjU2-_1zYPYAJak_rY36JQ10GwDdscQ_30YYF8JG2AIQyAwGEL4y9bcu3VOaLVUSiVLGrqqXeCSzFa3SejgzJ08k9LSbiKJTvrD4me0uw2xU6iLoeNIWWxqyDE5EVEKcMw]

- MALONONITRILE - CAMEO Chemicals - NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPc3v0c_HG-fpDx0qepMDSeyLcoWpxHesxHq6c3dbj5MHlT0xSgvkFASrjjQPYfzN0VfgWWK2S6kSRRl8BG_errcjRmk3Nv23hglMGv4TeOMyQ3gB_7aNyRwrj_TKHm9G4mjqgx44Hg==]

- Malononitrile: A Versatile Active Methylene Group - SciSpace. [URL: https://typeset.

- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594396/]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvG3onXSvyll5eGx8CV_u_GyBWDmtpFOwBkVRWZajEwscW5LuZGLh48db9LrMpwZlGlQAiFkM28__KSwK1RDMx07iMQot9vcT2JEzw0EUmpfTujGuT5TeM_DsrujfJysimFs43130-Ag8d-4YDvBlWePcn9uMMrNkQPHfZiYIqAjMYJjhYQJNO9puhswwyzTkT]

- Application Notes and Protocols: N-(1H-Indol-3-ylmethylene)cyclohexylamine and its Analogs in Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBScMdqaQwnU4Dp1BPt0piTMDObfFyV0TlHPL3DjBzJzj54fh7Lis-RZKw9Fm21fXdl0obDOp64zbVkBLoBNm_x-dvQ-FLo40JM8dEPRjJdZTZMGbWuoFgM7WqKst9-10SvAcAMN3st-aBpoVRfHcnHJYsJ8iThQBec2mILcRbH90C8dL0b_CYJ2TUi0nXa4wIrzwm54wU3otVDYvhvlgYv0DuhPqh0WiMkVl36UYrGbVUT50y5ekovYdWdqOx0Ntl4UhGuZky7CODtgNS]

- Homophtalonitrile for Multicomponent Reactions: Syntheses and Optical Properties of o‐Cyanophenyl‐ or Indol‐3‐yl‐Substituted Chromeno[2,3‐c]isoquinolin‐5‐Amines - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7539070/]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2499]

- Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26549477/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 5154-39-2;75629-62-8 (1H-indol-3-ylmethylidene)propanedinitrile (1H-indol-3-ylmethylidene)propanedinitrile - CAS Database [chemnet.com]

- 8. scispace.com [scispace.com]

- 9. Homophtalonitrile for Multicomponent Reactions: Syntheses and Optical Properties of o‐Cyanophenyl‐ or Indol‐3‐yl‐Substituted Chromeno[2,3‐c]isoquinolin‐5‐Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of (1H-Indol-3-ylmethylene)malononitrile

Abstract

(1H-Indol-3-ylmethylene)malononitrile, a molecule of significant interest, serves as a versatile precursor in the synthesis of a multitude of heterocyclic compounds with notable biological activities.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, primarily through the Knoevenagel condensation, and detailed methods for its structural characterization. The document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[2][3][5] this compound, featuring an indole ring conjugated with an electron-deficient alkene and two nitrile groups, is a highly reactive and valuable intermediate for constructing complex molecular architectures.[1] This reactivity makes it a key player in Michael additions, multi-component reactions, and the synthesis of diverse heterocyclic systems like pyrans, chromenes, and pyridines.[1][6]

Synthetic Methodologies: The Knoevenagel Condensation

The most prominent and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][7][8] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] In this specific case, indole-3-carboxaldehyde reacts with malononitrile in the presence of a weak base catalyst.[1][7]

Mechanistic Insights

The reaction is typically catalyzed by a weak base, such as piperidine or ammonia.[1] The base facilitates the deprotonation of the highly acidic methylene protons of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of indole-3-carboxaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.[1][8] The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[8]

Experimental Protocol: A Validated Approach

This protocol details a reliable and high-yielding synthesis of this compound.

Materials:

-

Indole-3-carboxaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.[7]

-

To this solution, add a catalytic amount of piperidine (2-3 drops).[7]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

As the reaction proceeds, the product may begin to precipitate out of the solution.[7]

-

Upon completion, the product can be isolated by filtration and washed with ice-cold water to remove any residual catalyst and unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

High yields, often exceeding 90%, have been reported using similar methodologies.[1]

Green Chemistry Approaches

In a move towards more environmentally benign syntheses, solvent-free and mild solvent systems have been explored.[1] One notable green approach involves the use of a copper sulfonato salen complex (Cu-L) in water, which has been shown to produce a 96% yield.[1] Another method utilizes TiO₂ nanoparticles as a recyclable catalyst in ethanol, offering good yields and reduced reaction times.[1]

Caption: Experimental workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Spectroscopic Data Summary

| Technique | Key Observables | Typical Values |

| ¹H NMR | Indole NH proton, aromatic protons, vinylic proton | δ 11.2 ppm (NH, in DMSO-d₆), δ 7.1–8.9 ppm (aromatic), δ 8.5–9.2 ppm (vinylic CH)[1] |

| ¹³C NMR | Nitrile carbons, indole carbons | ~112 ppm (CN), 110–150 ppm (indole carbons)[1] |

| IR | C≡N stretching, N-H stretching | ~2215 cm⁻¹ (C≡N), ~3300-3500 cm⁻¹ (N-H)[1] |

| Mass Spec. | Molecular ion peak (M⁺) | m/z 193[1] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. In the ¹H NMR spectrum, the characteristic signal for the indole NH proton appears at a downfield chemical shift (around 11.2 ppm in DMSO-d₆).[1] The protons of the indole ring and the vinylic proton resonate in the aromatic region (7.1-8.9 ppm and 8.5-9.2 ppm, respectively).[1] The ¹³C NMR spectrum is characterized by the signals for the two nitrile carbons at approximately 112 ppm and the indole carbons in the range of 110-150 ppm.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups. A strong absorption band around 2215 cm⁻¹ is indicative of the C≡N stretching of the nitrile groups.[1] The N-H stretching vibration of the indole ring is also typically observed.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) for this compound is expected at an m/z of 193, corresponding to its molecular formula C₁₂H₇N₃.[1][9]

Caption: Correlation of structural features and spectroscopic signals.

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it a valuable building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][10][11][12] The electron-deficient double bond makes it an excellent Michael acceptor, allowing for the facile synthesis of more complex and biologically active molecules.[1] This reactivity is extensively utilized in multi-component reactions to generate molecular diversity for drug discovery programs.[1]

Conclusion

This technical guide has outlined the efficient synthesis of this compound via the Knoevenagel condensation and provided a comprehensive overview of its characterization using modern spectroscopic techniques. The presented protocols and data are intended to be a valuable resource for researchers engaged in the synthesis and application of indole-based compounds. The versatility of this molecule as a synthetic intermediate underscores its continued importance in the pursuit of novel therapeutic agents.

References

-

Supplementary Information. (2016). Available at: [Link]

-

ScienceOpen. (2017). Supporting Information. Available at: [Link]

-

ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available at: [Link]

-

Supplementary Information. (2019). Available at: [Link]

-

Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

P&S Chemicals. Product information, this compound. Available at: [Link]

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

MDPI. (2021). Recent Developments on Five-Component Reactions. Available at: [Link]

-

Supplementary Information. (2021). Available at: [Link]

-

ChemWhat. This compound CAS#: 75629-62-8. Available at: [Link]

-

ResearchGate. (2025). A one-pot multi-component synthesis of novel 2((1H-Indole-3yl) (Phenyl) methyl) malononitrile derivative by utilizing recoverable and efficient TiO2 nanocatalyst. Available at: [Link]

-

NIH. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available at: [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available at: [Link]

-

PubMed Central. (2020). Homophtalonitrile for Multicomponent Reactions: Syntheses and Optical Properties of o‐Cyanophenyl‐ or Indol‐3‐yl‐Substituted Chromeno[2,3‐c]isoquinolin‐5‐Amines. Available at: [Link]

-

PubMed. (1979). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Available at: [Link]

-

The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

PubMed Central. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Available at: [Link]

-

SciSpace. (2017). Malononitrile: A Versatile Active Methylene Group. Available at: [Link]

-

PubMed Central. (2020). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. Available at: [Link]

-

Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (2010). Available at: [Link]

-

NIH. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available at: [Link]

-

NIH. (2015). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. acgpubs.org [acgpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments on Five-Component Reactions [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(1H-Indol-3-ylmethylene)malononitrile: A Comprehensive Spectroscopic Guide

Introduction

(1H-Indol-3-ylmethylene)malononitrile, a molecule of significant interest in medicinal and materials chemistry, possesses a unique electronic and structural framework arising from the conjugation of an electron-rich indole nucleus with an electron-deficient malononitrile group.[1] This push-pull system imparts distinctive chemical reactivity and photophysical properties, making it a valuable scaffold for the synthesis of various heterocyclic compounds with potential biological activities.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and supported by experimental evidence.

Molecular Structure and Key Features

The structure of this compound is characterized by a planar indole ring system linked at the 3-position to a malononitrile moiety via a methylidene bridge. This extended π-system is central to its chemical behavior and spectroscopic properties.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole ring and the vinyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the malononitrile group and the aromaticity of the indole ring.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.72 | s | 1H | NH (Indole) |

| ~8.53 | s | 1H | =CH (Vinyl) |

| ~8.04 | d | 1H | H-4 |

| ~7.57 | d | 1H | H-7 |

| ~7.32-7.26 | m | 2H | H-5, H-6 |

Note: Chemical shifts are reported relative to a residual solvent signal (e.g., CDCl₃ at 7.26 ppm) and may vary slightly depending on the solvent and spectrometer frequency.[2]

Expert Insights:

-

The Downfield Shift of the NH Proton: The indole NH proton typically appears as a broad singlet at a downfield chemical shift (~8.72 ppm), a characteristic feature of N-H protons in aza-aromatic systems.[2] Its broadness is often due to quadrupole broadening from the nitrogen atom and exchange with residual water in the solvent.

-

The Vinyl Proton Signal: The singlet at ~8.53 ppm is assigned to the vinylic proton of the methylidene bridge.[2] Its significant downfield shift is a direct consequence of the strong deshielding effect from the two adjacent cyano groups and its position within the conjugated system.

-

Aromatic Protons: The protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) appear in the aromatic region. The distinct doublet for H-4 at ~8.04 ppm is due to its proximity to the electron-withdrawing imine group of the pyrrole ring.[2] The remaining aromatic protons often appear as a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts in this compound are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C=C (Vinyl) |

| ~137 | C-7a |

| ~130-135 | C-3a |

| ~110-130 | Aromatic CH carbons |

| ~112-114 | CN (Nitrile) |

| ~83 | C(CN)₂ |

Note: Chemical shifts are reported relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

Expert Insights:

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals, including those of the nitrile groups (CN) around 112-114 ppm and the carbons at the fusion of the indole rings (C-3a and C-7a).[3][4] The carbon of the methylidene bridge attached to the indole ring (part of the C=C bond) is also a quaternary carbon and appears significantly downfield.

-

Nitrile Carbons: The carbons of the two cyano groups are characteristically found in the 112-114 ppm range.

-

Vinylic Carbons: The two carbons of the exocyclic double bond will have distinct chemical shifts. The carbon attached to the indole ring will be more deshielded than the carbon bearing the two nitrile groups. The latter appears at a remarkably upfield position (~83 ppm) for a sp² carbon due to the strong electron-withdrawing effect of the two nitrile groups.[3][4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 12-15 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is dominated by absorptions from the N-H, C≡N, and C=C bonds.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3200-3400 | N-H stretch | Indole N-H |

| ~2225 | C≡N stretch | Nitrile |

| ~1545-1600 | C=C stretch | Alkene and Aromatic |

| ~1499 | C=C stretch | Aromatic |

Expert Insights:

-

N-H Stretching: A prominent, often broad, absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[5] The broadening is typically due to hydrogen bonding, either intermolecularly in the solid state or with a protic solvent.

-

Nitrile Stretching: A sharp and intense absorption peak around 2225 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the malononitrile moiety.[3] The intensity of this band is a result of the large change in dipole moment during the vibration.

-

C=C Stretching: The spectrum will exhibit multiple bands in the 1500-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the exocyclic double bond and the aromatic rings.[3]

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 193.20 | [M]⁺ (Molecular Ion) |

| 166 | [M - HCN]⁺ |

| 140 | [M - 2HCN]⁺ |

| 116 | [Indole-3-carbonitrile]⁺ |

Note: The molecular weight of this compound (C₁₂H₇N₃) is 193.20 g/mol .[6]

Expert Insights:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z = 193, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) conditions is likely to involve the loss of small, stable neutral molecules.

-

Loss of HCN: A common fragmentation pathway for nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z = 166.

-

Loss of a Second HCN: Subsequent loss of another HCN molecule could result in an ion at m/z = 140.

-

Formation of Indole-based Fragments: Cleavage of the exocyclic double bond can lead to the formation of stable indole-containing fragments.

-

Caption: Plausible fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a robust and multifaceted characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unequivocal identification of this compound and provides deep insights into its electronic and structural properties. For researchers in drug development and materials science, a thorough understanding of this data is the foundation for designing new synthetic routes, elucidating reaction mechanisms, and ultimately, for the rational design of novel molecules with desired functions.

References

-

Supplementary Information for [Journal Article]. Royal Society of Chemistry. Available from: [Link]

-

Electronic Supplementary Information for [Journal Article]. Royal Society of Chemistry. Available from: [Link]

-

Electronic Supplementary Information for [Journal Article]. Royal Society of Chemistry. Available from: [Link]

-

Supplementary Information for [Journal Article]. Royal Society of Chemistry. Available from: [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. Available from: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available from: [Link]

-

Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile. ResearchGate. Available from: [Link]

-

Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI. Available from: [Link]

-

Product information, this compound. P&S Chemicals. Available from: [Link]

-

FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). ResearchGate. Available from: [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). National Institutes of Health. Available from: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available from: [Link]

-

This compound CAS#: 75629-62-8. ChemWhat. Available from: [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. Available from: [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. Available from: [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. ResearchGate. Available from: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available from: [Link]

Sources

(1H-Indol-3-ylmethylene)malononitrile: A Structural and Synthetic Analysis for Advanced Drug Discovery

Abstract

(1H-Indol-3-ylmethylene)malononitrile, a molecule of significant interest in medicinal chemistry and materials science, stands as a testament to the utility of the indole scaffold. Its unique electronic and structural characteristics, stemming from the conjugation of an electron-rich indole nucleus with an electron-deficient malononitrile group, render it a highly versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, structural properties, and chemical reactivity, with a particular focus on its potential applications in drug development. While a definitive single-crystal X-ray diffraction study of the title compound is not publicly available, this document leverages data from closely related structures and spectroscopic analysis to provide robust insights into its molecular architecture and intermolecular interactions.

Introduction: The Significance of the Indole-Malononitrile Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore for engaging with a wide range of biological targets.[2] When functionalized with the malononitrile group, a potent electron-withdrawing moiety, the resulting this compound becomes an excellent Michael acceptor, opening up a plethora of synthetic possibilities for creating diverse molecular libraries.[3] This reactivity is pivotal in the construction of novel therapeutic agents, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

This guide will delve into the foundational aspects of this compound, beginning with its synthesis and leading into a detailed exploration of its structural and chemical properties. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers with a trustworthy and authoritative resource.

Synthesis and Crystallization

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation.[3] This reaction involves the condensation of indole-3-carboxaldehyde with malononitrile, typically catalyzed by a weak base. The choice of catalyst and solvent system can significantly impact the reaction yield and purity.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Indole-3-carboxaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Acetic Acid (co-catalyst)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in toluene, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

Synthesis Workflow

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Optimization of Reaction Conditions

The choice of catalyst and solvent is crucial for maximizing the yield and purity of the final product. While traditional methods often employ piperidine in toluene, greener alternatives have been explored. For instance, the use of a copper sulfonato salen complex in water has been reported to give a 96% yield, highlighting the potential for more environmentally benign synthetic routes.[3]

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Piperidine/Acetic Acid | Toluene | Reflux | 4 | 94 | [3] |

| Copper Sulfonato Salen | Water | 80 | 1 | 96 | [3] |

| None (Solvent-free) | Neat | 100 | - | - | [3] |

Structural Analysis

As of the writing of this guide, a single-crystal X-ray diffraction structure of this compound (CAS 75629-62-8) has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed literature. However, a detailed understanding of its molecular geometry and potential intermolecular interactions can be inferred from spectroscopic data and the crystal structures of closely related compounds.

Molecular Geometry and Spectroscopic Characterization

The molecular structure of this compound, with the chemical formula C₁₂H₇N₃, is characterized by a planar indole ring linked to a malononitrile group via a methylene bridge.[6][7] Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.[3]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the indole ring and a singlet for the vinylic proton of the methylidene bridge.[3]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide evidence for the carbon framework, including the two distinct nitrile carbons and the carbons of the indole ring and the double bond.[3]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C≡N stretching vibration of the nitrile groups, typically in the range of 2220-2230 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 193.2 g/mol .[6]

Comparative Crystallographic Analysis

Insights into the potential crystal packing and intermolecular interactions of this compound can be gained by examining the crystal structures of analogous molecules. For example, the crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile reveals that the indole N-H group readily participates in hydrogen bonding, forming inversion dimers.[8] Furthermore, π-π stacking interactions between the aromatic rings are a common feature in the crystal packing of indole derivatives.[8]

In benzylidenemalononitrile derivatives, the dicyanoethylene group tends to be coplanar with the adjacent aromatic ring, and weak aromatic π-π stacking is often observed.[9] It is therefore highly probable that the crystal structure of this compound would be stabilized by a network of N-H···N hydrogen bonds involving the indole N-H donor and the nitrile nitrogen acceptors, as well as π-π stacking interactions between the indole rings.

Chemical Reactivity and Applications

The key to the synthetic utility of this compound lies in its electrophilic nature. The electron-withdrawing malononitrile group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.

Michael Addition Reactions

This compound is an excellent Michael acceptor. It readily reacts with a variety of nucleophiles, including other indole molecules, to form more complex structures.[3] This reactivity is fundamental to its use in multicomponent reactions for the synthesis of diverse heterocyclic compounds such as pyran, chromene, and pyridine derivatives.[3]

Logical Relationship of Reactivity

Caption: The interplay of electronic effects leading to the reactivity of this compound.

Applications in Drug Discovery and Materials Science

The ability to generate molecular diversity from this compound makes it a valuable starting material in drug discovery. The resulting heterocyclic compounds are scaffolds for developing agents with a wide range of biological activities.[1][10] For instance, some indole derivatives have shown promising results as anti-inflammatory agents by modulating pathways involving TNF-α.[11][12]

Beyond medicinal chemistry, the electronic properties of this molecule suggest potential applications in materials science, such as in the development of organic semiconductors or nonlinear optical materials, although this area remains largely unexplored.

Conclusion

This compound is a molecule of significant synthetic and potentially therapeutic importance. While its definitive crystal structure remains to be elucidated, a comprehensive analysis of its synthesis, spectroscopic data, and the crystal structures of related compounds provides a robust working model for its molecular and supramolecular chemistry. The insights presented in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to harness the full potential of this versatile indole derivative in their pursuit of novel and impactful discoveries.

References

-

Tahir, M. N., et al. (2015). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o560–o561. [Link]

-

Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed, 25(1), 123-34. [Link]

-

Crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile. (2014). ResearchGate. [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - Manipal Research Portal. (2016). [Link]

-

This compound CAS#: 75629-62-8 • ChemWhat. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. (2024). PMC. [Link]

-

Kumar, P., & Singh, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Malononitrile: A Versatile Active Methylene Group - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). NIH. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile. (2014). ResearchGate. [Link]

-

Product information, this compound - P&S Chemicals. (n.d.). Retrieved January 15, 2026, from [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. pschemicals.com [pschemicals.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of (1H-Indol-3-ylmethylene)malononitrile

Introduction

(1H-Indol-3-ylmethylene)malononitrile, a prominent member of the vinylogous malononitriles, stands as a versatile and highly reactive building block in contemporary organic and medicinal chemistry. Its unique molecular architecture, characterized by an electron-rich indole nucleus conjugated with a strongly electron-withdrawing malononitrile moiety, imparts a rich and diverse chemical reactivity. This guide provides a comprehensive exploration of the synthesis, reactivity, and stability of this pivotal compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₂H₇N₃, possesses a planar structure that facilitates extensive π-electron delocalization. This electronic arrangement is central to its reactivity.

| Property | Value |

| IUPAC Name | 2-(1H-indol-3-ylmethylidene)propanedinitrile |

| CAS Number | 75629-62-8[1][2][3] |

| Molecular Weight | 193.20 g/mol [1] |

| Appearance | Typically a yellow to orange solid |

The pronounced electron deficiency of the exocyclic double bond, induced by the two cyano groups, renders it a potent electrophile and an excellent Michael acceptor.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of indole-3-carboxaldehyde with malononitrile, typically catalyzed by a weak base.[4][5][6]

Reaction Mechanism: Knoevenagel Condensation

The mechanism proceeds through the following key steps:

-

Deprotonation: A weak base, such as piperidine or an amine, deprotonates the active methylene group of malononitrile to form a resonance-stabilized carbanion.[6]

-

Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of indole-3-carboxaldehyde.

-

Intermediate Formation: This attack forms an aldol-type addition intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, highly conjugated product, this compound.[6]

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol provides a general and efficient method for the laboratory-scale synthesis of this compound.

Materials:

-

Indole-3-carboxaldehyde

-

Malononitrile

-

Ethanol (or Toluene)

-

Piperidine (catalytic amount)

-

Acetic Acid (optional, as co-catalyst)

Procedure:

-

In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.[5]

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.[5] Some protocols may also include a catalytic amount of acetic acid.[7]

-

Stir the reaction mixture at room temperature or under reflux. A 94% yield with high purity has been reported after a 4-hour reflux in toluene.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its exocyclic double bond. This makes it a prime substrate for a variety of nucleophilic addition and cycloaddition reactions.

Michael Addition Reactions

As a potent Michael acceptor, this compound readily reacts with a wide range of nucleophiles in a conjugate addition fashion.[4] This reactivity is fundamental to its application in the synthesis of complex molecules.

A significant example is the reaction with another indole molecule, which acts as a nucleophile, to form bis(indolyl)methane derivatives.[4][5] This transformation is a key step in the synthesis of various biologically active compounds.

Caption: Workflow for a forced degradation study.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for monitoring the stability of this compound and resolving its potential degradation products.

| Parameter | Recommended Condition |

| Chromatographic System | HPLC with a UV/Diode Array Detector (DAD) |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Solvent A: 0.1% Formic acid in water and Solvent B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV detection at a wavelength determined by the UV spectrum of the parent compound |

Conclusion

This compound is a cornerstone synthetic intermediate with a rich and exploitable chemical reactivity. Its synthesis is readily achieved through the robust Knoevenagel condensation. The pronounced electrophilicity of its exocyclic double bond governs its utility as a Michael acceptor and a partner in cycloaddition and multi-component reactions, enabling the construction of a vast array of complex heterocyclic systems. While its inherent reactivity suggests potential stability challenges, particularly concerning hydrolysis and photolysis, a systematic approach through forced degradation studies can effectively elucidate its stability profile. This in-depth understanding is paramount for its effective application in research, drug discovery, and process development, ensuring the integrity and reproducibility of synthetic outcomes.

References

-

Case Study on Photostability of Biologically Relevant Anions under Structural Modifications | Monthly Notices of the Royal Astronomical Society | Oxford Academic. Available at: [Link]

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. Available at: [Link]

-

Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed. Available at: [Link]

-

Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules | Request PDF - ResearchGate. Available at: [Link]

-

Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

-

Knoevenagel condensation - Wikipedia. Available at: [Link]

-

Highly enantioselective Michael addition of malononitrile to alpha,beta-unsaturated ketones. Available at: [Link]

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. Available at: [Link]

-

Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Malononitrile: A Versatile Active Methylene Group - SciSpace. Available at: [Link]

-

Product information, this compound - P&S Chemicals. Available at: [Link]

-

A Review Report on Active Methylene group in Malononitrile - Asian Journal of Research in Chemistry. Available at: [Link]

-

Determination of photostability and photodegradation products of indomethacin in aqueous media - ResearchGate. Available at: [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. Available at: [Link]

-

(PDF) A one-pot multi-component synthesis of novel 2((1H-Indole-3yl) (Phenyl) methyl) malononitrile derivative by utilizing recoverable and efficient TiO2 nanocatalyst - ResearchGate. Available at: [Link]

-

Cycloaddition reactions of azomethine ylides with a 9-fluorenone-malononitrile Knöevenagel adduct | Request PDF - ResearchGate. Available at: [Link]

-

Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives - PMC - PubMed Central. Available at: [Link]

-

Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides - Organic Chemistry Portal. Available at: [Link]

-

This compound CAS#: 75629-62-8 • ChemWhat. Available at: [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]

-

Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses - ResearchGate. Available at: [Link]

-

1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed. Available at: [Link]

-

Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives - RSC Publishing. Available at: [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - MDPI. Available at: [Link]

-

Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - NIH. Available at: [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PubMed Central. Available at: [Link]

-

The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed. Available at: [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. Available at: [Link]

-

2-(1h-Indol-3-ylmethyl)malononitrile | C12H9N3 | CID 14925398 - PubChem. Available at: [Link]

-

How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? | ResearchGate. Available at: [Link]

Sources

- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ijmr.net.in [ijmr.net.in]

The Therapeutic Promise of (1H-Indol-3-ylmethylene)malononitrile: A Technical Guide to a Versatile Scaffold

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with profound biological activities.[1][2] Among the vast array of indole derivatives, (1H-Indol-3-ylmethylene)malononitrile emerges as a particularly compelling scaffold for therapeutic innovation. Its unique chemical architecture, featuring an electron-deficient alkene conjugated to both an indole ring and two nitrile groups, renders it a highly reactive and versatile building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and burgeoning therapeutic applications of this compound and its derivatives. We delve into the preclinical evidence supporting its potential as an anticancer, anti-inflammatory, and neuroprotective agent, elucidating the underlying mechanisms of action and key signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, present in a wide range of pharmacologically active compounds.[3][4] From the potent anticancer vinca alkaloids to the widely used nonsteroidal anti-inflammatory drug indomethacin, the indole moiety consistently imparts desirable pharmacokinetic and pharmacodynamic properties.[1][5] this compound, a derivative of indole-3-carboxaldehyde, leverages this rich chemical heritage. The presence of the malononitrile group introduces a potent Michael acceptor, facilitating a diverse range of chemical transformations and biological interactions.[6] This guide will systematically unpack the therapeutic potential of this intriguing molecule, from its fundamental chemistry to its preclinical validation in various disease models.

Synthesis and Chemical Properties

The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation .[7] This reaction involves the condensation of indole-3-carboxaldehyde with malononitrile, typically catalyzed by a weak base such as piperidine or ammonia.[8] The reaction proceeds through the formation of a carbanion from malononitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.

General Experimental Protocol: Knoevenagel Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Indole-3-carboxaldehyde

-

Malononitrile (1 equivalent)

-

Ethanol

-

Piperidine (catalytic amount)

-

Ice-cold water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product may begin to precipitate out of the solution.

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath to facilitate further precipitation.

-

Collect the precipitated product by filtration.

-

Wash the solid product with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[8]

Causality of Experimental Choices:

-

Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction.

-

Piperidine acts as a basic catalyst to deprotonate the active methylene group of malononitrile, initiating the condensation reaction. A catalytic amount is sufficient to drive the reaction to completion.

-

Ice-cold water and ethanol washes are crucial for removing impurities without significantly dissolving the desired product, thereby ensuring high purity.

Chemical Reactivity

The electron-deficient double bond in this compound makes it an excellent substrate for various addition reactions, most notably Michael additions and cycloadditions. This reactivity is fundamental to its utility as a scaffold, allowing for the facile synthesis of a diverse library of more complex heterocyclic derivatives with potential biological activities.

Therapeutic Applications: Preclinical Evidence

The therapeutic potential of this compound and its derivatives spans several key areas of unmet medical need, including oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of indole-based compounds against a variety of human cancer cell lines.[9][10] Derivatives of this compound have demonstrated promising anticancer activity, often with low micromolar to nanomolar efficacy.

Quantitative Anticancer Data:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected derivatives of this compound against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 5-((1-(4-methoxybenzoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | MDA-MB-435 | Melanoma | 1.77 | [11] |

| 5-((1-(2-bromobenzoyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | SR | Leukemia | 1.45 | [11] |

| 5-((1-(1-naphthoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | HOP-92 | Non-Small Cell Lung | 1.09 | [11] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 | [12] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 | [12] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 | Melanoma | 8.07 ± 1.36 | [12] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | Breast Cancer | 8.2 | [13] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | Breast Cancer | 13.2 | [13] |

Mechanism of Action:

Indole derivatives exert their anticancer effects through a multitude of mechanisms. Studies on related compounds suggest that derivatives of this compound likely induce apoptosis (programmed cell death) in cancer cells.[14] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Indole compounds have been shown to inhibit this pathway, leading to a downstream suppression of the transcription factor NF-κB .[15] NF-κB plays a pivotal role in inflammation, cell survival, and angiogenesis, all of which are hallmarks of cancer.

Anti-inflammatory signaling pathway of indole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

-

Wistar rats

-

Carrageenan (1% suspension in saline)

-

Test compound (e.g., HMPH)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., saline or appropriate solvent)

-

Plethysmometer or digital caliper

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (indomethacin), and test groups receiving different doses of the compound. Administer the test compound and controls via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital caliper immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

[3][17]#### 3.3. Neuroprotective Potential

The indole nucleus is a common feature in many compounds with neuroprotective properties. W[3]hile direct studies on this compound are limited, the broader class of indole derivatives has shown promise in mitigating neuronal damage associated with oxidative stress and protein aggregation, key pathological features of neurodegenerative diseases like Alzheimer's. The antioxidant and free radical scavenging properties of indole compounds are well-documented and are thought to contribute significantly to their neuroprotective effects.

Future Directions and Conclusion

This compound represents a highly promising and versatile chemical scaffold for the development of novel therapeutics. The preclinical data, particularly for its derivatives, strongly support its potential in oncology and inflammatory diseases. The ease of its synthesis via the Knoevenagel condensation allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, which can further optimize the potency and selectivity of these compounds.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: While the modulation of signaling pathways like PI3K/Akt and NF-κB has been implicated, the direct molecular targets of these compounds remain to be fully identified.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are required to establish the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.

-

Exploration of Neuroprotective Applications: Given the known neuroprotective effects of indole derivatives, a more focused investigation into the potential of this compound and its analogs in models of neurodegenerative diseases is warranted.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: [Link])

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. (URL: [Link])

-